

Mass Spectrometry Fragmentation Patterns of Ethynylpyridine Carbaldehydes: A Comparative Technical Guide

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Compound of Interest

Compound Name: 6-Ethynylpyridine-3-carbaldehyde

CAS No.: 1047627-04-2

Cat. No.: B3374886

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Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of ethynylpyridine carbaldehydes, a critical class of intermediates in the synthesis of N-heterocyclic pharmaceuticals and advanced materials. We objectively compare these compounds against their carbocyclic analogs (ethynylbenzaldehydes) and positional isomers to highlight diagnostic fragmentation pathways.

Key Takeaway: The presence of the pyridine nitrogen introduces a unique "HCN loss" pathway (27 Da) and an odd-numbered molecular ion (Nitrogen Rule), distinguishing these compounds from their benzene counterparts.

Chemical Identity & Structural Context

Ethynylpyridine carbaldehydes consist of a pyridine core substituted with an ethynyl group () and a formyl group ()

). The relative positioning of these groups (2, 3, 4-positions) dictates the fragmentation logic, particularly the "ortho effect."

Feature	Ethynylpyridine Carbaldehyde	Ethynylbenzaldehyde (Alternative)
Core Structure	Pyridine (Heterocycle)	Benzene (Carbocycle)
Formula		
Molecular Weight	131.13 Da	130.14 Da
Nitrogen Rule	Odd Molecular Ion ()	Even Molecular Ion ()
Key Application	Kinase inhibitors, bioconjugation	N-terminal peptide modification

Comparative Fragmentation Analysis

The fragmentation of ethynylpyridine carbaldehydes under Electron Ionization (EI, 70 eV) follows three competing pathways. The dominance of these pathways allows for structural differentiation from alternatives.

Pathway A: Aldehyde-Driven Cleavage (Common to all)

Like benzaldehydes, the pyridine variants exhibit characteristic

-cleavage.

- Step 1: Loss of Hydrogen radical (

)

Acylium ion

.

- Step 2: Loss of Carbon Monoxide (

, 28 Da)

Aryl cation

.

Pathway B: Pyridine-Specific Ring Collapse (The Differentiator)

This is the diagnostic pathway for verifying the pyridine core. Unlike ethynylbenzaldehydes, which lose acetylene (

, 26 Da), ethynylpyridines preferentially lose Hydrogen Cyanide (

, 27 Da) from the ring system.

- Mechanism: The pyridine ring opens, expelling neutral HCN to form a stable acyclic fragment.

Pathway C: Ethynyl-Mediated Cyclization (Ortho Effect)

If the ethynyl and aldehyde groups are ortho to each other (e.g., 3-ethynylpyridine-2-carbaldehyde), a rearrangement can occur, often leading to the loss of

followed by cyclization to a fused bicyclic cation (e.g., aza-indenyl cation).

Diagnostic Data: Mass Spectrum Peaks

The following table contrasts the theoretical m/z peaks of 5-ethynylpyridine-2-carbaldehyde against 4-ethynylbenzaldehyde.

Fragment Ion Identity	5-Ethynylpyridine-2-CHO ()	4-Ethynylbenzaldehyde ()	Interpretation / Causality
Molecular Ion ()	131 (100%)	130 (100%)	Nitrogen rule confirms pyridine presence.
	130	129	-cleavage of aldehyde H.
	103	102	Loss of carbonyl; forms ethynyl-pyridyl radical cation.
	102	101	Direct loss of formyl radical.
Ring Breakdown 1	76 ()	76 ()	Crucial Difference: Pyridine loses HCN (-27); Benzene loses C ₂ H ₂ (-26). Resulting ions are isobaric but mechanistically distinct.
Ring Breakdown 2	50	50	Further fragmentation to type species.

“

Expert Insight: In low-resolution MS, the fragment at

76 appears identical for both. However, the transition from the precursor is diagnostic:

(

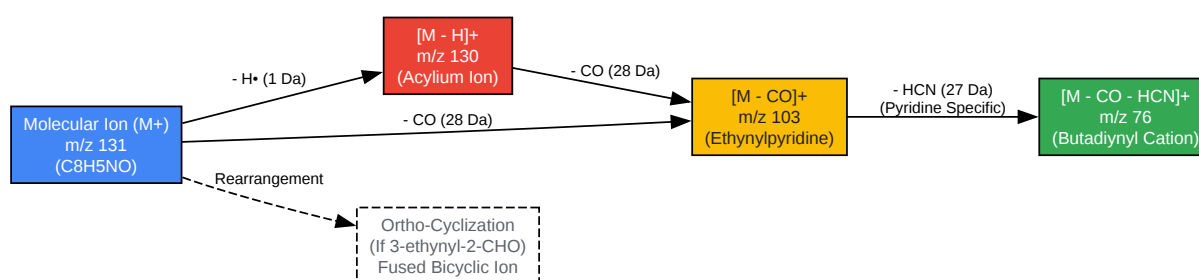
27) confirms pyridine, whereas

(

26) confirms benzene.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for 5-ethynylpyridine-2-carbaldehyde.



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Caption: Primary EI-MS fragmentation pathways of 5-ethynylpyridine-2-carbaldehyde. The loss of HCN (green node) is the specific marker for the pyridine core.

Experimental Protocols

To ensure reproducibility and "self-validating" results, follow these synthesis and analysis workflows.

Protocol A: Synthesis via Sonogashira Coupling

Objective: Synthesize 5-ethynylpyridine-2-carbaldehyde from 5-bromopyridine-2-carbaldehyde.

- Reagents: 5-bromopyridine-2-carbaldehyde (1.0 eq), TMS-acetylene (1.2 eq), (5 mol%), CuI (2 mol%), (3.0 eq) in dry THF.
- Procedure: Degas THF. Add halides and catalysts under . Stir at RT for 4h.
- Deprotection: Treat intermediate with in MeOH to remove TMS group.
- Validation: Monitor disappearance of starting material via TLC (Hexane:EtOAc 3:1).

Protocol B: GC-MS Acquisition Parameters

Objective: Obtain fragmentation data comparable to the guide above.

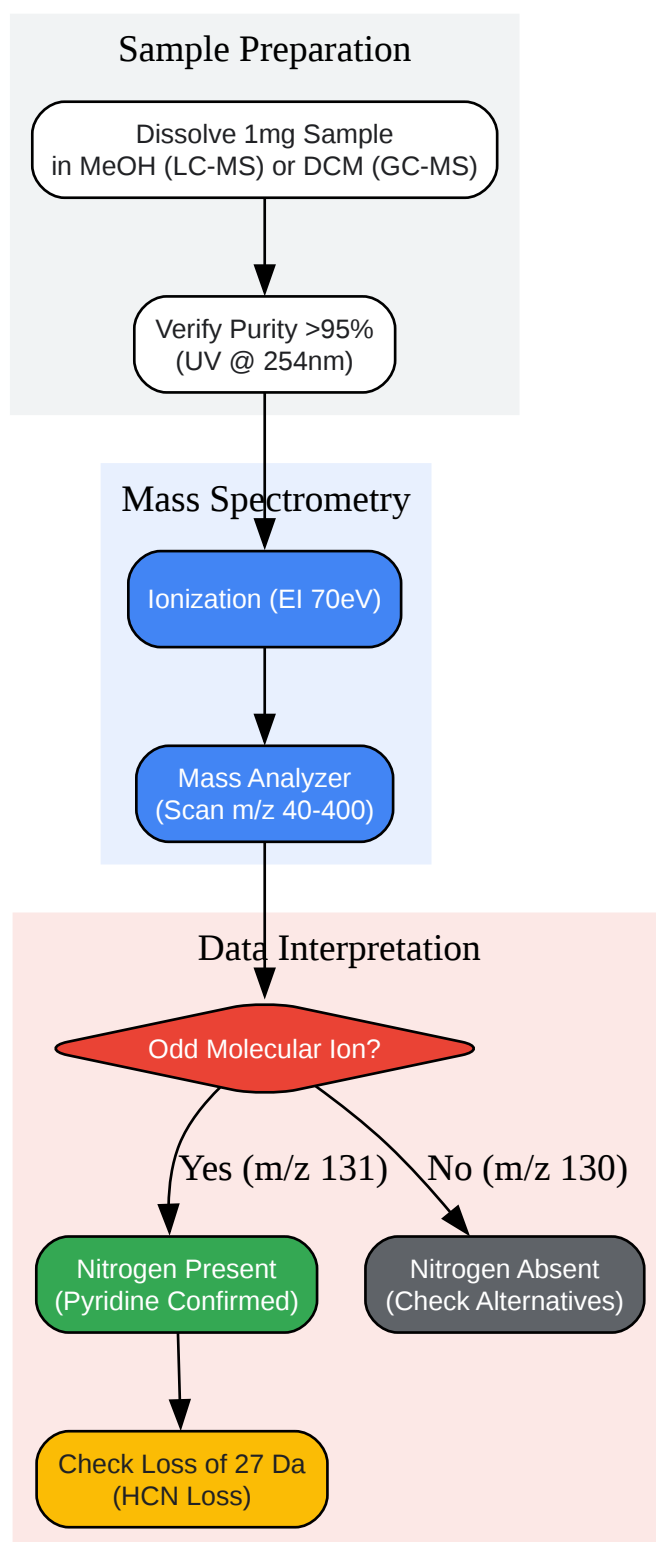
- Instrument: Agilent 5977B MSD or equivalent.
- Ionization: Electron Impact (EI) at 70 eV.
- Source Temp: 230°C (Prevents thermal degradation of the aldehyde).
- Column: HP-5ms (30m x 0.25mm).
- Oven Program: 60°C (1 min)
20°C/min
280°C.

- Self-Check: Ensure the

ratio in the background is < 4:1 to confirm no air leaks, which can oxidize the aldehyde to carboxylic acid (

peak).

Workflow Diagram: Analysis Pipeline



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Caption: Step-by-step decision tree for verifying ethynylpyridine carbaldehydes using MS data.

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